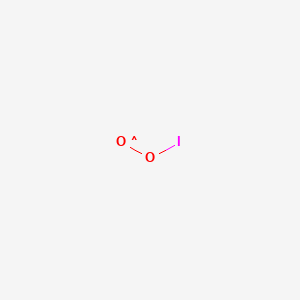

Iodine peroxide

描述

属性

分子式 |

IO2 |

|---|---|

分子量 |

158.903 g/mol |

InChI |

InChI=1S/IO2/c1-3-2 |

InChI 键 |

LQLLAFPHJYQKKC-UHFFFAOYSA-N |

规范 SMILES |

[O]OI |

产品来源 |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis and Characterization of Iodine Oxides

Iodine oxides are a fascinating and complex class of compounds that have garnered significant interest due to their strong oxidizing properties and potential applications in various fields, including analytical chemistry, organic synthesis, and energetic materials.[1] This guide provides a comprehensive overview of the synthesis and characterization of key iodine oxides, with a focus on detailed experimental protocols and data presentation for researchers.

Overview of Key Iodine Oxides

Iodine can form several oxides, with the most stable and well-characterized being diiodine pentoxide (I₂O₅).[1][2][3][4] Other notable oxides include diiodine tetroxide (I₂O₄) and diiodine hexaoxide (I₂O₆), which are also isolable in bulk.[2][5] Several other species, such as iodine monoxide (IO), iodine dioxide (IO₂), and tetraiodine nonoxide (I₄O₉), are highly reactive and are typically studied as transient intermediates, particularly in atmospheric chemistry.[2][5] The anhydrous form, I₂O₅, is very hygroscopic and readily forms HI₃O₈ in low humidity environments.[6]

Table 1: Physical and Chemical Properties of Selected Iodine Oxides

| Property | Iodine Pentoxide (I₂O₅) | Diiodine Tetroxide (I₂O₄) | Diiodine Hexaoxide (I₂O₆) | Iodine Dioxide (IO₂) |

| Molar Mass | 333.81 g/mol [1][7] | 317.81 g/mol [8] | 349.81 g/mol | 158.90 g/mol |

| Appearance | White crystalline solid[7][9] | Yellow, granular powder[8][10] | Hygroscopic yellow solid[2] | Yellow crystalline solid (as I₂O₄)[11] |

| Density | 4.980 g/cm³[1][7] | 2.57 g/cm³[8][10] | - | 4.2 g/cm³ (as I₂O₄)[11] |

| Decomposition Temp. | ~300-350 °C[1][2][7] | > 85 °C[8][10] | 100 °C[2] | Melts at 130°C with decomposition (as I₂O₄)[11] |

| Solubility in Water | Soluble, hydrolyzes to iodic acid (HIO₃)[1][3] | Decomposes in hot water to form iodate (B108269) and iodide[8][10] | Decomposes to HIO₃ + I₂[2] | Reacts with water vapor (hydrolysis)[11] |

| Oxidation States | +5[1] | +3, +5[8][10] | +5, +7[2] | +4 |

Synthesis of Iodine Oxides

The synthesis of iodine oxides requires careful control of reaction conditions due to their reactivity and, in some cases, instability.

Iodine Pentoxide (I₂O₅)

I₂O₅ is the most stable iodine oxide and is the anhydride (B1165640) of iodic acid.[3][4]

Experimental Protocol: Dehydration of Iodic Acid

This is the most common method for preparing I₂O₅.[3]

-

Precursor Preparation (Iodic Acid - HIO₃):

-

Place 32 g of iodine in a distillation flask fitted with an air condenser.[12]

-

Add 130 ml of concentrated nitric acid.[12]

-

Gently heat the mixture to initiate and sustain the reaction, oxidizing the iodine to iodic acid.[12]

-

Once the reaction is complete (no more red vapors of nitrogen dioxide), pass a strong current of dry air through the flask to remove residual gases.[12]

-

Cool the flask and filter the crude iodic acid. Recrystallize by dissolving in a minimal amount of water and evaporating in a vacuum desiccator over concentrated sulfuric acid.[12]

-

-

Dehydration to I₂O₅:

-

Place the dried, purified iodic acid (HIO₃) in a suitable vessel.

-

Heat the iodic acid to 200 °C in a stream of dry air.[3][4][12] The temperature should not exceed 300 °C, as I₂O₅ will begin to decompose.[4][9]

-

The dehydration reaction is: 2 HIO₃ → I₂O₅ + H₂O.[3]

-

Continue heating until all water is removed. The resulting product is anhydrous iodine pentoxide.

-

Store the I₂O₅ in a desiccator as it is highly hygroscopic.[1][6]

-

Diiodine Tetroxide (I₂O₄)

I₂O₄ is a mixed-valence compound, containing iodine in both +3 and +5 oxidation states.[8][10] Structurally, it is an iodyl iodite (B1235397) (O₂I-OIO).[8][10]

Experimental Protocol: From Iodic Acid in Sulfuric Acid

-

Reaction Setup:

-

Reaction and Isolation:

Other Iodine Oxides

-

Diiodine Hexaoxide (I₂O₆): Can be synthesized by reacting H₅IO₆ or a mix of H₅IO₆ and HIO₃ in hot concentrated sulfuric acid.[2]

-

Tetraiodine Nonoxide (I₄O₉): Has been prepared through the gas-phase reaction of iodine (I₂) with ozone (O₃).[2]

-

Iodine Dioxide (IO₂): Monomeric IO₂ is a transient gas-phase species.[11] The stable solid form is its dimer, diiodine tetroxide (I₂O₄).[11]

Characterization Techniques

A combination of analytical methods is required to fully characterize the structure, composition, and properties of iodine oxides.

Table 2: Key Characterization Techniques and Expected Observations

| Technique | Purpose | Key Observations for Iodine Oxides |

| X-Ray Diffraction (XRD) | Determines crystal structure and phase purity. | For I₂O₄, a monoclinic crystal structure with space group P2₁/c is observed.[8] For I₂O₅ and its hydrates (like HI₃O₈), distinct diffraction patterns confirm the composition.[6] |

| Raman Spectroscopy | Provides information on molecular vibrations and structure. | The thermal decomposition of iodic acid can be monitored by observing the disappearance of HIO₃ peaks and the emergence of I₂O₅ features, with prominent peaks around 533, 613, and 726 cm⁻¹.[13] |

| Thermogravimetric Analysis (TGA) / Differential Scanning Calorimetry (DSC) | Measures changes in mass and heat flow as a function of temperature, determining thermal stability and decomposition pathways. | TGA/DSC of iodic acid shows distinct decomposition steps: HIO₃ → HI₃O₈ (~120 °C), HI₃O₈ → I₂O₅ (~210 °C), and finally the decomposition of I₂O₅ (~380 °C).[14] |

| Scanning Electron Microscopy (SEM) | Visualizes particle morphology and surface topography. | Can reveal particle shapes such as rods, plates, and cubes for iodine oxide films.[6] |

| X-ray Photoelectron Spectroscopy (XPS) | Determines elemental composition and oxidation states at the surface. | Confirms the presence of I₂O₅ in aerosol particles by analyzing the binding energies of iodine and oxygen.[15] |

Logical Workflows and Pathways

Visualizing the synthesis and characterization processes can aid in experimental design and understanding.

Diagram 1: Synthesis Pathway for Iodine Pentoxide (I₂O₅)

Caption: Synthesis of I₂O₅ via oxidation of iodine followed by dehydration of iodic acid.

Diagram 2: General Experimental Workflow

Caption: A generalized workflow for the synthesis and characterization of iodine oxides.

Diagram 3: Thermal Decomposition of Iodic Acid

Caption: Stepwise thermal decomposition pathway from HIO₃ to I₂O₅ and its final products.

Applications in Research and Development

While the extreme oxidizing power of iodine oxides requires careful handling, it also makes them valuable in several applications:

-

Analytical Chemistry: Iodine pentoxide is famously used for the quantitative analysis of carbon monoxide (CO) in gas samples at room temperature, a reaction where CO is oxidized to CO₂.[3][7]

-

Organic Synthesis: I₂O₅ can be used as a powerful and selective oxidizing agent in various organic transformations.[16]

-

Energetic Materials: The combination of iodine oxides with reducing agents like aluminum creates thermites that exhibit high energy release and rapid pressurization rates.[14] The iodine released during combustion also has biocidal properties, making these materials of interest for destroying chemical and biological agents.[1][2][6]

This guide provides a foundational understanding of the synthesis and characterization of key iodine oxides. Researchers should always consult primary literature and adhere to strict safety protocols when working with these highly reactive and oxidizing compounds.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Iodine oxide - Wikipedia [en.wikipedia.org]

- 3. Iodine pentoxide - Sciencemadness Wiki [sciencemadness.org]

- 4. Page loading... [wap.guidechem.com]

- 5. Iodine oxide - Wikiwand [wikiwand.com]

- 6. mdpi.com [mdpi.com]

- 7. Iodine pentoxide - Wikipedia [en.wikipedia.org]

- 8. Diiodine tetroxide - Wikipedia [en.wikipedia.org]

- 9. Page loading... [guidechem.com]

- 10. Diiodine tetroxide - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]

- 11. webqc.org [webqc.org]

- 12. prepchem.com [prepchem.com]

- 13. uhmreactiondynamics.org [uhmreactiondynamics.org]

- 14. mrzgroup.ucr.edu [mrzgroup.ucr.edu]

- 15. Frontiers | Experimental insights into the formation and characterization of iodine oxide aerosols [frontiersin.org]

- 16. An efficient iodine pentoxide-triggered iodocarbocyclization for the synthesis of iodooxindoles in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

reactive iodine species in atmospheric chemistry

An In-depth Technical Guide to Reactive Iodine Species in Atmospheric Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles of reactive iodine species (RIS) in atmospheric chemistry. It covers the sources, formation pathways, chemical transformations, and atmospheric impacts of these highly reactive compounds. Detailed experimental protocols for key laboratory and field studies are provided, along with quantitative data on concentrations and reaction rates. Visual diagrams of key chemical cycles and experimental workflows are included to facilitate understanding.

Reactive iodine species are a group of iodine-containing atoms and molecules that play a crucial, multifaceted role in the Earth's atmosphere.[1] Despite their relatively low concentrations compared to other atmospheric constituents, they exert a significant influence on the planet's oxidizing capacity, ozone budget, and the formation of new aerosol particles.[1][2] The primary reactive iodine species include the iodine atom (I) and iodine monoxide (IO), collectively termed IOₓ.[3] These precursors lead to the formation of higher iodine oxides (IₓOᵧ), hypoiodous acid (HOI), iodic acid (HIO₃), and interhalogens like iodine monochloride (ICl) and iodine monobromide (IBr).[4][5]

The atmospheric chemistry of iodine has gained increasing attention due to the threefold increase in atmospheric iodine content since the mid-20th century, a trend linked to rising levels of anthropogenic pollution, particularly surface ozone.[6][7][8] This guide delves into the fundamental chemistry of RIS, their impact on atmospheric composition and climate, and the analytical methods used to study them.

Sources of Atmospheric Iodine

The primary reservoir of iodine is the ocean.[2] Its emission into the atmosphere occurs through both inorganic and organic pathways, which have been shown to be significantly influenced by anthropogenic pollution.[6][8]

2.1 Inorganic Sources The dominant pathway for inorganic iodine release is the reaction of ozone (O₃) with iodide (I⁻) present at the sea surface.[2][6] This abiotic process is now considered the largest single source of gaseous iodine to the atmosphere and is responsible for the majority of iodine emissions (approximately 80%).[6][8] This reaction produces volatile inorganic species, primarily hypoiodous acid (HOI) and molecular iodine (I₂).[6]

2.2 Biogenic and Organic Sources Marine organisms, including phytoplankton and macroalgae (seaweeds), release a variety of volatile organic iodine compounds (iodocarbons).[1][9] Key iodocarbons include methyl iodide (CH₃I), diiodomethane (B129776) (CH₂I₂), chloroiodomethane (B1360106) (CH₂ICl), and bromoiodomethane (B1195271) (CH₂IBr).[1][9] While these organic species account for a smaller fraction of the total iodine source (around 20%), they are globally significant.[6] In coastal regions, kelp species like Laminaria digitata can be overwhelming sources of I₂, particularly when exposed to the atmosphere at low tide.[9]

2.3 Other Sources Minor sources of atmospheric iodine include desert dust, volcanic eruptions, and photochemical production in snow and sea ice, particularly in polar regions.[1][6]

Gas-Phase Atmospheric Chemistry of RIS

Once emitted into the atmosphere, iodine-containing precursor molecules are rapidly converted into highly reactive species that drive a series of complex chemical cycles.

3.1 Initiation: Formation of Iodine Atoms The initiation of gas-phase iodine chemistry is driven by the photolysis (breakdown by sunlight) of iodine precursors.[9] Molecular iodine (I₂) is extremely susceptible to photolysis, with a lifetime of only a few seconds.[9] Most iodocarbons also have short atmospheric lifetimes, ranging from minutes for CH₂I₂ to a few days for CH₃I.[9] This rapid photolysis efficiently releases iodine atoms (I) into the lower atmosphere.

3.2 Catalytic Ozone Depletion Reactive iodine is a potent catalyst for the destruction of tropospheric ozone, a key greenhouse gas and pollutant.[1][8] The fundamental catalytic cycle involves the reaction of an iodine atom with ozone to form iodine monoxide, which is then recycled back to an iodine atom through various pathways, resulting in the net destruction of an ozone molecule.[8][10] Bromine and chlorine participate in similar cycles, but iodine's chemistry is particularly efficient in the troposphere.[8][11] Globally, iodine chemistry is estimated to reduce the tropospheric ozone burden by approximately 15%.[2]

The primary ozone-depleting cycle is as follows:

3.3 Formation of Higher Iodine Oxides and Iodic Acid The self-reaction of IO radicals is a critical step that leads to the formation of higher-order iodine oxides (IₓOᵧ).[4][12] These reactions are the primary pathway for producing iodine dioxide (OIO), which subsequently reacts further to form species like I₂O₂, I₂O₃, and I₂O₄.[3][4][12]

These higher oxides can polymerize and condense to form new atmospheric particles, a process known as iodine oxide particle (IOP) formation.[1][4] A key species in this process is iodic acid (HIO₃), which is a highly efficient nucleating agent.[7][13] While HIO₃ can be formed from the reaction of OIO with the hydroxyl radical (OH), recent studies have identified a crucial gas-phase mechanism involving the reaction of an IO dimer (I₂O₂) with ozone to form HIO₃, linking iodine sources directly to new particle formation even at low IO concentrations.[7][14]

Heterogeneous and Multiphase Chemistry

Reactions occurring on the surface of atmospheric aerosols (heterogeneous chemistry) are critical for understanding the full impact of RIS.

4.1 Iodine Recycling on Marine Aerosols A key heterogeneous process is the uptake of hypoiodous acid (HOI) onto sea-salt aerosols.[5] This reaction with chloride (Cl⁻) and bromide (Br⁻) in the aerosol phase efficiently produces and releases gas-phase interhalogen species, ICl and IBr.[5][15] These interhalogens are rapidly photolyzed, re-releasing iodine atoms and activating chlorine and bromine atoms, which can then participate in their own ozone-depleting cycles.[5] This recycling mechanism amplifies the atmospheric impact of a single iodine atom, sustaining elevated levels of reactive halogens and enhancing ozone destruction.[5][15]

4.2 Role in New Particle Formation (NPF) Iodine chemistry is a major driver of new particle formation in the marine boundary layer.[4][13] The low volatility of HIO₃ and higher iodine oxides allows them to nucleate, forming stable clusters that can grow into larger particles.[1][4] These newly formed particles can subsequently grow by condensing other vapors (such as organics) to sizes large enough to act as cloud condensation nuclei (CCN).[1][13] By influencing the number and properties of CCN, iodine chemistry has an indirect but significant impact on cloud formation, cloud brightness, and the Earth's radiative balance.[7][16] Recent studies have also highlighted the role of heterogeneous reactions between iodine oxides and organic vapors, which can accelerate the growth of these nascent particles.[17]

Quantitative Data Summary

The following tables summarize key quantitative data for reactive iodine species in the atmosphere.

Table 1: Typical Atmospheric Concentrations of Key Iodine Species

| Species | Chemical Formula | Typical Concentration Range (pptv) | Region | Reference(s) |

|---|---|---|---|---|

| Iodine Monoxide | IO | 0.1 - 10 | Marine Boundary Layer | [2][4] |

| up to 29 pptv | Coastal "Hot-Spots" | [18] | ||

| Iodine Dioxide | OIO | < 1 - 5 | Marine Boundary Layer | [1] |

| Molecular Iodine | I₂ | 1 - 100+ | Coastal (low tide) | [9][19] |

| Iodic Acid | HIO₃ | ~0.1 - 1 | Marine Boundary Layer | [4] |

| Iodine Monochloride | ICl | up to 4.3 (daily max avg) | Coastal Marine | [5][15] |

| Iodine Monobromide | IBr | up to 3.0 (daily max avg) | Coastal Marine | [5][15] |

| Methyl Iodide | CH₃I | ~0.5 - 2 | Marine Boundary Layer | [9] |

| Diiodomethane | CH₂I₂ | ~0.1 - 5 | Coastal Marine | [9][20] |

pptv: parts per trillion by volume

Table 2: Selected Gas-Phase Reaction Rate Constants (at 298 K)

| Reaction | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Reference |

|---|---|---|

| I + O₃ → IO + O₂ | 1.2 x 10⁻¹² | [21] |

| IO + IO → OIO + I | 1.0 x 10⁻¹⁰ | [4] |

| IO + IO → I₂O₂ | 1.6 x 10⁻¹¹ | [3] |

| IO + HO₂ → HOI + O₂ | 2.1 x 10⁻¹¹ | [21] |

| OIO + OIO → I₂O₄ | 4.0 x 10⁻¹¹ |[12] |

Table 3: Approximate Atmospheric Photolysis Lifetimes

| Species | Lifetime | Conditions | Reference(s) |

|---|---|---|---|

| I₂ | ~10 seconds | Daytime | [9] |

| HOI | ~4 minutes | Daytime | [8] |

| CH₂I₂ | ~5 minutes | Daytime | [9][20] |

| IO | ~10-30 seconds | Daytime | [3] |

| CH₃I | ~5-6 days | Daytime | [9][20] |

| ICl | ~10 seconds | Daytime | [5] |

| IBr | ~10 seconds | Daytime |[5] |

Experimental Protocols and Methodologies

The study of RIS requires highly sensitive analytical techniques capable of detecting trace species in both laboratory and field environments.

6.1 Field Measurement Techniques

-

Differential Optical Absorption Spectroscopy (DOAS): This technique is widely used for detecting and quantifying species like IO and OIO.[18]

-

Methodology: A beam of light (from a lamp in active DOAS, or sunlight in passive/MAX-DOAS) is passed through a long open path of air (often several kilometers).[18][19] The received light is analyzed by a spectrometer. The narrow-band absorption features characteristic of specific molecules are isolated from broad absorption and scattering signals to determine the concentration of the absorber averaged along the light path.[18]

-

Application: Used in coastal and marine environments to measure spatial and temporal variations of IO, OIO, and I₂.[18]

-

-

Chemical Ionization Mass Spectrometry (CIMS): CIMS is a versatile and highly sensitive technique for detecting gas-phase species like HIO₃ and IₓOᵧ, as well as interhalogens.[4][13][15]

-

Methodology: Ambient air is drawn into an ion-molecule reaction region. A specific reagent ion (e.g., nitrate, NO₃⁻) is introduced, which selectively reacts with the target analyte to form a charged adduct or product ion.[4][22] This product ion is then detected by a mass spectrometer (typically a time-of-flight or quadrupole). The concentration of the analyte is proportional to the measured signal of the product ion.[22]

-

Application: Deployed in field campaigns and laboratory studies to measure elusive species like HIO₃ and reaction intermediates that drive new particle formation.[13][15]

-

6.2 Laboratory Experimental Techniques

-

Flow Tube Reactors: These are used to study the kinetics and mechanisms of individual gas-phase reactions under controlled conditions.

-

Methodology: Reactants are introduced at one end of a tube (often coated to be inert) in a carrier gas flow (e.g., He or N₂).[4] The reaction proceeds as the gases flow down the tube. A detector, such as a mass spectrometer, is placed at a fixed or movable port to measure the concentration of reactants and products as a function of reaction time (which is related to the flow speed and position).[4]

-

Application: Used to determine rate constants for reactions like IO + IO and to study the formation of higher iodine oxides.[4]

-

-

Aerosol/Smog Chambers: Large-volume chambers, like the CLOUD experiment at CERN, are used to simulate atmospheric conditions and study complex processes like new particle formation from the ground up.[13][16]

-

Methodology: A large, ultra-clean stainless steel chamber is filled with synthetic air.[14][21] Precisely controlled amounts of precursor vapors (e.g., I₂, O₃, H₂O) are injected. The formation and growth of new particles are monitored by a suite of instruments as conditions like temperature, humidity, and UV light are varied.[13][14]

-

Application: Crucial for elucidating the gas-phase mechanism of HIO₃ formation and quantifying the nucleation rates of iodine-containing particles.[7][13]

-

Conclusion and Future Directions

The study of reactive iodine species has revealed their profound impact on atmospheric chemistry, from controlling the tropospheric ozone budget to driving the formation of new particles that influence cloud properties and climate.[1][2] The fundamental reaction pathways, particularly those involving the formation of higher oxides and iodic acid, are becoming clearer through advanced laboratory and field experiments.[7][14]

However, significant uncertainties remain. Key areas for future research include:

-

Global Iodine Budget: Refining estimates of iodine sources, particularly from the open ocean and cryosphere, and how they will respond to climate change.[2]

-

Heterogeneous Chemistry: Further quantifying the mechanisms and rates of iodine recycling on different types of aerosols and the role of iodine-organic interactions.[5][17]

-

Stratospheric Impact: Better understanding the transport of iodine into the stratosphere and its potential contribution to stratospheric ozone depletion.[2][7]

-

Modeling: Incorporating the latest mechanistic discoveries, such as the gas-phase formation of HIO₃ from I₂O₂, into global atmospheric models to improve predictions of air quality and climate.[14]

Continued research in this field, leveraging sophisticated analytical techniques and models, is essential for a complete understanding of the Earth's atmospheric system and its response to both natural and anthropogenic pressures.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. royalsocietypublishing.org [royalsocietypublishing.org]

- 3. acp.copernicus.org [acp.copernicus.org]

- 4. Insights into the Chemistry of Iodine New Particle Formation: The Role of Iodine Oxides and the Source of Iodic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Climate changes affecting global iodine status - PMC [pmc.ncbi.nlm.nih.gov]

- 7. International research team cracks chemical code on how iodine helps form clouds | CU Boulder Today | University of Colorado Boulder [colorado.edu]

- 8. Iodine atmosphere - RSC ECG [envchemgroup.com]

- 9. Iodine chemistry in the coastal marine atmosphere - RSC ECG [envchemgroup.com]

- 10. Ozone depletion - Wikipedia [en.wikipedia.org]

- 11. Ozone Layer Depletion - Save nature save earth [naturekiller.weebly.com]

- 12. john-plane.leeds.ac.uk [john-plane.leeds.ac.uk]

- 13. How iodine-containing molecules contribute to the formation of atmospheric aerosols | EurekAlert! [eurekalert.org]

- 14. researchgate.net [researchgate.net]

- 15. Direct field evidence of autocatalytic iodine release from atmospheric aerosol - PMC [pmc.ncbi.nlm.nih.gov]

- 16. popsci.com [popsci.com]

- 17. pnas.org [pnas.org]

- 18. ACP - The spatial distribution of the reactive iodine species IO from simultaneous active and passive DOAS observations [acp.copernicus.org]

- 19. acp.copernicus.org [acp.copernicus.org]

- 20. pepite-depot.univ-lille.fr [pepite-depot.univ-lille.fr]

- 21. repository.library.noaa.gov [repository.library.noaa.gov]

- 22. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

Stability of Hypoiodite and Iodyl Radicals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the stability and reactivity of two key iodine-centered radicals: the hypoiodite (B1233010) radical (IO·) and the iodyl radical (IO₂·). This document summarizes key quantitative data, details common experimental protocols for their study, and illustrates relevant chemical pathways. While significant research has been conducted, particularly on the iodyl radical due to its atmospheric relevance, it is important to note that experimental and quantitative data for the hypoiodite radical remain limited and often conflated with its anionic counterpart, the hypoiodite ion (IO⁻).

Introduction to Iodine Radicals

Iodine-centered radicals, often referred to as iodanyl radicals, are highly reactive species that play crucial roles in a variety of chemical contexts, from atmospheric chemistry and organic synthesis to biological systems.[1][2] Their transient nature makes them challenging to study, yet understanding their stability and reactivity is critical for harnessing their synthetic potential and elucidating their impact on natural processes. This guide focuses on two fundamental iodine oxyradicals: the hypoiodite radical (IO·) and the iodyl radical (IO₂·).

The Hypoiodite Radical (IO·)

The hypoiodite radical (IO·) is the neutral counterpart to the more commonly discussed hypoiodite ion (IO⁻). Direct experimental studies and quantitative data on the stability and reactivity of the IO· radical are scarce in the scientific literature. Much of the available information pertains to the hypoiodite ion, which is known to be unstable in aqueous solutions, undergoing disproportionation.[3] Theoretical studies are often required to distinguish the properties of the radical from the ion.[4]

Generation and Detection of Hypoiodite Radicals

The generation of IO· radicals for study is challenging due to their high reactivity. Potential methods for their formation are analogous to those used for other halogen radicals and include:

-

Photolysis of Precursors: Flash photolysis of compounds containing an O-I bond, such as hypoiodous acid (HOI) or organic hypoiodites, can lead to the homolytic cleavage of this bond to generate the IO· radical.

-

Pulse Radiolysis: The radiolysis of aqueous iodide solutions can produce a variety of reactive species, including iodine atoms, which can then react with water or other oxygen-containing species to potentially form IO·.[5]

Detection of such a transient species would likely require advanced spectroscopic techniques such as:

-

Laser-Induced Fluorescence (LIF): This technique is highly sensitive for detecting specific radical species in the gas phase.[6]

-

Electron Paramagnetic Resonance (EPR) Spectroscopy with Spin Trapping: Given the short lifetime of the IO· radical, direct EPR detection is difficult. Spin trapping, where a less reactive radical is formed by the reaction of the initial radical with a "spin trap" molecule, would be the more likely method for its detection and characterization.[7][8]

Stability and Reactivity of the Hypoiodite Radical

Quantitative data on the stability of the IO· radical, such as its half-life or rate constants for its decay, are not well-documented in the literature. Its reactivity is expected to be high, participating in hydrogen abstraction, addition to double bonds, and electron transfer reactions.

The Iodyl Radical (IO₂·)

The iodyl radical (IO₂·) is a more extensively studied species, largely due to its significant role in the chemistry of the troposphere, where it is involved in ozone depletion cycles.[1][9]

Quantitative Data on the Iodyl Radical

A summary of key quantitative data for the iodyl radical is presented in the table below.

| Property | Value | Conditions | Reference(s) |

| Thermodynamic Properties | |||

| Standard Enthalpy of Formation (ΔH°f) | 125.4 ± 5.3 kJ/mol | 298 K | |

| Standard Gibbs Free Energy of Formation (ΔG°f) | 142.7 ± 5.5 kJ/mol | 298 K | |

| Standard Entropy (S°) | 256.3 ± 3.2 J/mol·K | 298 K | |

| Kinetic Data | |||

| Disproportionation Rate Constant (2IO₂ → I₂O₄) | 2.3 × 10⁻¹² cm³molecule⁻¹s⁻¹ | 298 K, Gas Phase | |

| Reaction with HO₂ | (9.7 ± 2.9) × 10⁻¹¹ cm³ molecule⁻¹s⁻¹ | 298 K, Gas Phase | [10] |

| Spectroscopic Data | |||

| Symmetric Stretch (ν₁) | 820 cm⁻¹ | Matrix Isolated | |

| Asymmetric Stretch (ν₃) | 950 cm⁻¹ | Matrix Isolated | |

| Bending Mode (ν₂) | 340 cm⁻¹ | Matrix Isolated |

Experimental Protocols for the Study of Iodyl Radicals

The study of iodyl radicals often involves their generation in the gas phase and subsequent detection by sensitive spectroscopic methods.

A common method for generating IO₂ radicals in a laboratory setting is through pulsed laser photolysis (PLP) of a suitable precursor in the presence of an oxidant.

Experimental Workflow: Gas-Phase Generation of Iodyl Radicals

Caption: Workflow for gas-phase iodyl radical generation and detection.

Methodology:

-

A mixture of iodine vapor (I₂), ozone (O₃), and a buffer gas such as nitrogen (N₂) is prepared in a gas mixing chamber.[1]

-

The gas mixture is flowed through a reaction cell.

-

An excimer laser pulse (e.g., at 248 nm) is used to photolyze the ozone, producing oxygen atoms.

-

The oxygen atoms react with iodine molecules to form iodine monoxide (IO) radicals.

-

The IO radicals then react with ozone to produce iodyl (IO₂) radicals.

-

The concentration of the IO₂ radicals is monitored over time using a probe laser and a detector, often employing techniques like Laser-Induced Fluorescence (LIF) or Cavity Ring-Down Spectroscopy (CRDS).[1]

Pulse radiolysis is a powerful technique for studying the kinetics of radical reactions in solution.

Experimental Workflow: Pulse Radiolysis of Aqueous Iodide

Caption: General workflow for a pulse radiolysis experiment.

Methodology:

-

An aqueous solution of potassium iodide (KI) is prepared, often with a buffer to control the pH and saturated with a gas like N₂O to convert hydrated electrons into hydroxyl radicals.[5]

-

The solution is placed in a quartz sample cell.

-

A short, intense pulse of high-energy electrons from an accelerator is directed at the sample. This generates a high concentration of primary radicals (e.g., ·OH) from the radiolysis of water.

-

The primary radicals react with the iodide ions to produce iodine atoms and subsequently other iodine radical species.

-

The formation and decay of these transient species are monitored by kinetic spectrophotometry, using a light source, monochromator, and detector to measure changes in optical absorbance at specific wavelengths over time.[5]

Signaling Pathways and Reaction Mechanisms

Iodine radicals are key intermediates in various reaction pathways.

Atmospheric Ozone Depletion Cycle Involving IO₂

In the atmosphere, iodyl radicals can participate in catalytic cycles that lead to the destruction of ozone.

Reaction Pathway: IO₂ in Atmospheric Chemistry

Caption: Simplified atmospheric reaction pathway involving the iodyl radical.

Iodanyl Radicals in Organic Synthesis

Iodanyl radicals are increasingly being utilized as key intermediates in organic synthesis, for example, in C-H functionalization reactions.[2]

Logical Relationship: Iodanyl Radical Catalysis

Caption: General scheme for iodanyl radical-mediated C-H functionalization.

Conclusion

The study of hypoiodite and iodyl radicals is an active area of chemical research. While the iodyl radical is relatively well-characterized, particularly in the gas phase, significant knowledge gaps exist for the hypoiodite radical. Further experimental and theoretical work is needed to fully elucidate the stability, reactivity, and spectroscopic properties of the hypoiodite radical. The continued development of advanced experimental techniques will be crucial for probing the intricate chemistry of these transient but highly important iodine-centered radicals.

References

- 1. Investigation of gas phase kinetics of IO radical with potential biofuels using cavity ring-down spectroscopy and theoretical methodologies [morressier.com]

- 2. Iodanyl Radical Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pure.psu.edu [pure.psu.edu]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Spin trapping - Wikipedia [en.wikipedia.org]

- 8. Detection and characterisation of radicals using electron paramagnetic resonance (EPR) spin trapping and related methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. its.caltech.edu [its.caltech.edu]

- 10. Kinetics of the reaction of IO radicals with HO2 radicals at 298 K | Semantic Scholar [semanticscholar.org]

A Theoretical and Computational Guide to Iodine-Oxygen Bonding

Abstract: The iodine-oxygen (I-O) bond is a cornerstone of diverse chemical fields, from atmospheric science, where iodine oxides drive new particle formation, to synthetic chemistry, where hypervalent iodine reagents are indispensable tools. The transient and often unstable nature of many iodine-oxygen species makes them challenging to study experimentally, positioning theoretical and computational chemistry as a critical discipline for elucidating their intrinsic properties. This guide provides an in-depth analysis of the theoretical frameworks used to study I-O bonding, presenting key quantitative data, computational protocols, and conceptual models relevant to researchers, scientists, and drug development professionals.

Theoretical Framework and Computational Methodologies

The accurate theoretical description of iodine-oxygen bonding presents unique challenges, primarily due to the large number of electrons and significant relativistic effects of the iodine atom. Modern computational studies employ a range of high-level ab initio and density functional theory (DFT) methods to achieve reliable results.

Key Computational Methods

Theoretical investigations of I-O bonding typically rely on a multi-step approach. Geometries are often optimized using DFT with functionals known to perform well for main-group chemistry, such as M06-2X or ωB97X-D, or with Møller–Plesset perturbation theory (MP2).[1][2] For highly accurate single-point energy calculations and thermochemistry, the "gold standard" Coupled Cluster theory, particularly with single, double, and perturbative triple excitations (CCSD(T)), is frequently employed.[1][3]

A critical consideration is the choice of basis set. For the heavy iodine atom, it is essential to use basis sets that include relativistic effects, often through the use of effective core potentials (ECPs) or pseudopotentials, such as the LANL2DZ or the correlation-consistent cc-pVXZ-PP series.[1][4][5] For oxygen, standard basis sets like the augmented correlation-consistent aug-cc-pVXZ series are common.[1] Recent benchmark studies emphasize that neglecting relativistic effects can lead to significant overestimation of cluster stability.[4]

Generalized Computational Protocol

The workflow for a typical theoretical study on an iodine-oxygen species involves several key steps, from initial structure determination to final property analysis. The process ensures that calculated structures correspond to true energy minima and that the resulting properties are reliable.

Caption: A generalized workflow for computational studies of iodine-oxygen species.

Quantitative Properties of the Iodine-Oxygen Bond

Theoretical studies have yielded a wealth of quantitative data on various iodine oxides. These data are crucial for understanding the structure, stability, and reactivity of these compounds.

Data Presentation: Structural and Energetic Parameters

The following tables summarize key geometric, energetic, and electronic properties for several atmospherically important iodine oxides, as determined by computational studies.

Table 1: Calculated Geometric Parameters for Key Iodine Oxides

| Species | I-O Bond Length (Å) | Bond Angle (°) | Symmetry | Reference |

|---|---|---|---|---|

| I₂O | ~1.95 | I-O-I: ~139 | C₂ᵥ | [6] |

| IO₂ | 1.80 - 1.85 | O-I-O: 110-115 | C₂ᵥ | [7] |

| I₂O₃ | Varies by isomer | Varies by isomer | C₁ (most stable) | [1] |

| Hypervalent (10-I-3) | Avg: 2.14 (Axial) | ~180 (Axial-I-Axial) | T-shaped |[8][9] |

Table 2: Calculated Energetic Properties for Key Iodine Oxides

| Species | Property | Value (kJ/mol) | Computational Method | Reference |

|---|---|---|---|---|

| IO₂ | Bond Dissociation Energy (O-IO) | 250 - 280 | Various | [7] |

| OIO | Heat of Formation (ΔfH₂₉₈) | 110.1 | CCSD(T) corrected | [3][10] |

| I₂O₃ | Heat of Formation (ΔfH₂₉₈) | 64.0 | CCSD(T) corrected | [3][10] |

| I₂O₄ | Heat of Formation (ΔfH₂₉₈) | 111.3 | CCSD(T) corrected | [3][10] |

| I₂O₅ | Heat of Formation (ΔfH₂₉₈) | 33.0 | CCSD(T) corrected | [3][10] |

| IOOI | Heat of Formation (ΔfH₂₉₈) | 179.9 | CCSD(T) corrected | [3][10] |

| IOIO | Heat of Formation (ΔfH₂₉₈) | 141.3 | CCSD(T) corrected |[3][10] |

Table 3: Calculated Electronic and Spectroscopic Properties

| Species | Property | Calculated Value | Reference |

|---|---|---|---|

| I₂O | Molecular Dipole Moment | ~1.8 Debye | [6] |

| IO₂ | Molecular Dipole Moment | 2.1 - 2.4 Debye |[7] |

Role in Atmospheric Chemistry

Iodine oxides are central to marine boundary layer chemistry, where they are implicated in the formation of new aerosol particles that can grow to become cloud condensation nuclei. Theoretical studies have been vital in mapping the reaction pathways that lead from simple iodine radicals to larger, stable oxide clusters.

Caption: Simplified reaction pathway for iodine oxide formation in the atmosphere.

The self-reaction of IO radicals is a key branching point, leading to OIO and various dimers like I₂O₂.[3] Subsequent reactions of IO and OIO build up higher oxides such as I₂O₃ and I₂O₄.[10] Quantum chemical calculations show that I₂O₃ and I₂O₅ are particularly stable molecules, making them likely candidates for the building blocks of iodine-based aerosol particles.[3]

Hypervalent Iodine-Oxygen Bonding

Beyond simple oxides, the I-O bond is fundamental to hypervalent iodine chemistry. Hypervalent iodine(III) compounds, often featuring a 10-I-3 configuration (10 valence electrons around a central iodine atom with 3 ligands), typically adopt a T-shaped geometry.

In this arrangement, the two most electronegative ligands—often oxygen-based—occupy the axial positions. The bonding in this axial O-I-O system is not described by two standard 2-center-2-electron bonds. Instead, it is best understood by the 3-center-4-electron (3c-4e) bonding model. This model involves the p-orbital of the central iodine atom and orbitals from the two axial oxygen atoms, resulting in one bonding, one non-bonding, and one anti-bonding molecular orbital. The four valence electrons fill the bonding and non-bonding orbitals, leading to bonds that are weaker and longer than a typical covalent I-O bond. Statistical analysis of crystallographic data shows the average axial I-O bond length in these compounds is 2.14 Å.[9]

Caption: The 3-center-4-electron model for axial bonds in hypervalent iodine.

References

- 1. The Remarkable I2O3 Molecule: A New View from Theory - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Quantum chemical calculations on a selection of iodine-containing species (IO, OIO, INO3, (IO)2, I2O3, I2O4 and I2O5) of importance in the atmosphere - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Theoretical Investigation of Halogen-Oxygen Bonding and Its Implications in Halogen Chemistry and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. webqc.org [webqc.org]

- 7. webqc.org [webqc.org]

- 8. experts.umn.edu [experts.umn.edu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

A Deep Dive into the Computational Modeling of Iodine Oxide Reaction Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The chemistry of iodine oxides is a complex and critical area of study with significant implications for atmospheric science, nuclear safety, and potentially, novel therapeutic interventions. Computational modeling has emerged as an indispensable tool for unraveling the intricate reaction pathways, predicting the formation of transient intermediates, and understanding the thermodynamics and kinetics that govern these systems. This technical guide provides a comprehensive overview of the core principles, methodologies, and key findings in the computational modeling of iodine oxide reactions, tailored for an audience of researchers, scientists, and professionals in drug development who may encounter iodine-containing compounds.

Core Reaction Pathways and Mechanisms

The formation and transformation of iodine oxides involve a multitude of elementary reactions, often initiated by the photolysis of iodine-containing precursors. The subsequent reactions with atmospheric oxidants like ozone lead to a cascade of iodine monoxide (IO) and iodine dioxide (OIO) radicals, which are central to the formation of higher-order oxides (IₓOᵧ).[1][2] These higher oxides are key precursors to new particle formation in the atmosphere.[1][3][4][5][6]

A critical reaction is the self-reaction of IO radicals, which can lead to the formation of OIO and other products.[7][8] Computational studies, particularly those employing ab initio methods, have been instrumental in elucidating the thermochemistry of various isomers of iodine oxides, such as IO₂, I₂O, and I₂O₂.[7][8] These studies have shown that while many of these species are thermodynamically unstable with respect to their elemental constituents, they are stable enough to act as transient intermediates in reaction pathways.[8]

The formation of iodine pentoxide (I₂O₅), a stable iodine oxide, is a significant endpoint in many of these pathways.[2] It can be formed through the dehydration of iodic acid (HIO₃) or through a series of oxidation steps involving smaller iodine oxides.[1][9] I₂O₅ itself is a powerful oxidizing agent.[9]

Quantitative Data Summary

Computational chemistry provides crucial quantitative data that underpins our understanding of iodine oxide reactivity. The following tables summarize key thermochemical data for various iodine oxide species, as determined by high-level ab initio calculations.

Table 1: Computed Heats of Formation (ΔfH₂₉₈) for Selected Iodine Oxides [7][8]

| Species | Formula | ΔfH₂₉₈ (kJ mol⁻¹) |

| Iodine Dioxide | OIO | 76.7 |

| Peroxyiodite | IOO | 96.6 |

| Iodoiodosooxide | IIO | 134.1 |

| Diiodo Oixde | IOI | 92.4 |

| Diiodo Trioxide Isomer | IOOI | 156.8 |

| Iodyliodide | IIO₂ | 103.0 |

| Iodo-peroxyiodite | IOIO | 124.2 |

| Diiodo Dioxide | OIIO | 224.0 |

Table 2: Thermochemical Data for Iodine Pentoxide (I₂O₅) [9]

| Property | Value |

| Molar Mass | 333.81 g/mol |

| Density | 4.980 g/cm³ |

| Melting Point | 300–350 °C (decomposes) |

| Std enthalpy of formation (ΔfH⦵₂₉₈) | -173.0 kJ/mol |

Experimental Protocols

The validation of computational models relies on robust experimental data. Key experimental techniques used to study iodine oxide reactions include:

-

Flow Tube Reactors Coupled with Mass Spectrometry: This technique allows for the study of gas-phase reactions under controlled conditions. For instance, the products of IₓOᵧ ion-molecule reactions have been investigated using flow tube-mass spectrometry to understand their role in new particle formation.[1] In these experiments, iodine oxides are generated, and their subsequent reactions are monitored over time using a mass spectrometer.[1]

-

Pulsed Laser Photolysis: This method is used to generate radical species, such as IO, in a controlled manner. The subsequent kinetics of their reactions can then be followed using techniques like time-resolved photo-ionization time-of-flight mass spectrometry.

-

Chamber Studies: Environmental chambers, such as the Cosmics Leaving Outdoor Droplets (CLOUD) chamber at CERN, allow for the simulation of atmospheric conditions to study new particle formation from iodine oxide precursors.[5][6] These studies provide valuable data on nucleation rates under atmospherically relevant conditions.[5][6]

-

Spectroscopic Techniques: Various spectroscopic methods are employed to identify and quantify iodine oxide species. For example, the electronic and vibrational spectra of OIO have been obtained in both the gas phase and in frozen argon matrices.[8]

Visualizing Reaction Pathways

The following diagrams, generated using the DOT language, illustrate key reaction pathways and experimental workflows in iodine oxide chemistry.

Caption: Simplified reaction pathway for the formation of iodine oxides and new particles.

Caption: A typical experimental workflow using a flow tube reactor for studying iodine oxide reactions.

Caption: Homomolecular homogeneous nucleation of OIO leading to particle formation.[3][4]

Conclusion

The computational modeling of iodine oxide reaction pathways is a rapidly advancing field that provides invaluable insights into complex chemical systems. High-level theoretical calculations of thermochemistry and kinetics, validated by sophisticated experimental techniques, are essential for developing accurate models. These models are not only crucial for understanding atmospheric phenomena like new particle formation but also have the potential to inform research in other areas, including the development of new technologies and the assessment of environmental and health impacts of iodine-containing compounds. As computational power and theoretical methods continue to improve, we can expect even more detailed and predictive models of iodine oxide chemistry to emerge, furthering our understanding of this fascinating and important area of science.

References

- 1. Insights into the Chemistry of Iodine New Particle Formation: The Role of Iodine Oxides and the Source of Iodic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Iodine oxide - Wikipedia [en.wikipedia.org]

- 3. ACP - Modeling the possible role of iodine oxides in atmospheric new particle formation [acp.copernicus.org]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. pubs.acs.org [pubs.acs.org]

- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Iodine pentoxide - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Mechanistic Studies of Iodine-Catalyzed Oxidation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanistic studies behind iodine-catalyzed oxidation reactions. It is designed to offer researchers, scientists, and professionals in drug development a detailed understanding of the principles, experimental methodologies, and key data in this rapidly evolving field of synthetic chemistry. The use of iodine as a catalyst offers a more sustainable and environmentally friendly alternative to traditional metal-based oxidants.

Core Principles of Iodine-Catalyzed Oxidation

Iodine-catalyzed oxidation reactions leverage the ability of iodine to exist in multiple oxidation states, primarily I(I), I(III), and I(V), to facilitate the transfer of oxygen atoms or the removal of hydrogen from a substrate. These reactions can be broadly categorized into two main classes based on the nature of the iodine catalyst employed: reactions involving hypervalent iodine species and those utilizing molecular iodine.

Hypervalent Iodine Catalysis:

Hypervalent iodine reagents, such as o-iodoxybenzoic acid (IBX) and Dess-Martin periodinane (DMP), are well-known stoichiometric oxidants.[1][2][3] In a catalytic context, the active hypervalent iodine(V) species is generated in situ from a pre-catalyst, typically an aryl iodide, using a terminal oxidant like Oxone® (2KHSO₅·KHSO₄·K₂SO₄).[1][4] The catalytic cycle generally proceeds as follows:

-

Oxidation: The aryl iodide pre-catalyst is oxidized by the terminal oxidant to the active hypervalent iodine(V) species.[4]

-

Substrate Oxidation: The hypervalent iodine(V) species oxidizes the substrate (e.g., an alcohol).

-

Reduction and Regeneration: In the process of oxidizing the substrate, the hypervalent iodine is reduced. It is then re-oxidized by the terminal oxidant to regenerate the active catalyst and complete the cycle.[1]

Primary alcohols can be oxidized to aldehydes, which may be further oxidized to carboxylic acids upon hydration.[4] Secondary alcohols are typically oxidized to ketones.[1]

Molecular Iodine (I₂) Catalysis:

Molecular iodine can also act as a catalyst in various oxidation reactions.[5][6] The mechanistic pathways for I₂-catalyzed oxidations are diverse and can involve:

-

Halogen Bonding: Iodine can act as a halogen bond donor, activating substrates such as α,β-unsaturated carbonyls for nucleophilic attack.[7][8]

-

Radical Pathways: Iodine can be involved in free radical reactions, which can be initiated by light or heat.[9]

-

Formation of Reactive Iodine Species: In the presence of a base and a solvent like water, molecular iodine can form reactive species such as hypoiodite (B1233010) (IO⁻), which are potent oxidizing agents.[10]

Quantitative Data Summary

The efficiency of iodine-catalyzed oxidation reactions is highly dependent on the substrate, catalyst, oxidant, and reaction conditions. The following tables summarize key quantitative data from various studies.

| Substrate | Catalyst (mol%) | Oxidant | Solvent | Time (h) | Yield (%) | Reference |

| Secondary Alcohols | Hypervalent Iodine(V) (5) | Oxone | - | - | up to 98 | [1] |

| Aryl Hydrazones | Iodobenzene (17) | Oxone®, TFA | - | - | moderate to good | |

| Thiols | Iodine (5) | Aerobic | - | - | - | [11] |

| Alkenes | TetMe-IA (12) | Oxone | - | - | - | [2] |

| Indoles | NIS/IBX | DMSO | - | - | good | [2][12] |

Table 1: Selected examples of yields in iodine-catalyzed oxidation reactions.

Kinetic studies are crucial for elucidating reaction mechanisms. For instance, the oxidation of iodide by hydrogen peroxide has been shown to proceed in two distinct kinetic phases.[13] Computational studies using Density Functional Theory (DFT) have also provided valuable insights, such as the reduction in activation free energies for reactions involving α,β-unsaturated carbonyls when catalyzed by molecular iodine.[7][8]

Experimental Protocols

Detailed experimental methodologies are essential for reproducing and building upon existing research. Below are representative protocols for key iodine-catalyzed oxidation reactions.

General Procedure for Hypervalent Iodine-Catalyzed Oxidation of Alcohols

This protocol is based on the in situ generation of IBX.[1]

-

Reaction Setup: To a solution of the alcohol in a suitable solvent, add the aryl iodide pre-catalyst (e.g., 2-iodobenzoic acid, 5 mol%).

-

Addition of Oxidant: Add the terminal oxidant (e.g., Oxone®) portion-wise to the reaction mixture with stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate (B1220275) solution). Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

General Procedure for I₂-Mediated Oxidative C-O Bond Formation

This protocol describes the synthesis of 1,3,4-oxadiazoles from aldehydes and hydrazides.[14]

-

Acylhydrazone Formation: Condense the aldehyde and hydrazide to form the corresponding acylhydrazone. This can often be used crude in the next step.

-

Oxidative Cyclization: To a solution of the acylhydrazone in DMSO, add potassium carbonate and molecular iodine.

-

Heating: Heat the reaction mixture at 100°C.

-

Reaction Monitoring and Workup: Monitor the reaction by TLC. After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extraction and Purification: Extract the product with an appropriate organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Signaling Pathways and Experimental Workflows

Visual representations of reaction mechanisms and experimental workflows can greatly aid in understanding the complex processes involved in iodine-catalyzed oxidation.

Catalytic Cycle of Hypervalent Iodine in Alcohol Oxidation

Caption: Catalytic cycle for the oxidation of alcohols using a hypervalent iodine catalyst.

Proposed Mechanism for I₂-Mediated Oxidative C-O Bond Formation

Caption: Proposed mechanism for the synthesis of 1,3,4-oxadiazoles via oxidative cyclization.

Experimental Workflow for Kinetic Studies

Caption: A typical experimental workflow for conducting kinetic studies of an iodine-catalyzed oxidation.

Conclusion

The study of iodine-catalyzed oxidation mechanisms is a vibrant and important area of chemical research. Both hypervalent iodine and molecular iodine systems offer powerful and often greener alternatives to traditional metal-based oxidants for a wide range of synthetic transformations. A thorough understanding of the underlying mechanisms, supported by detailed experimental protocols and quantitative data, is crucial for the continued development of novel and efficient catalytic processes. This guide provides a foundational resource for researchers and professionals seeking to apply and advance the field of iodine-catalyzed oxidation.

References

- 1. par.nsf.gov [par.nsf.gov]

- 2. Iodine(V)-Based Oxidants in Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hypervalent iodine-mediated oxidation of alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Catalytic Hypervalent Iodine Catalysts - Wordpress [reagents.acsgcipr.org]

- 5. researchgate.net [researchgate.net]

- 6. Iodine-catalyzed oxidative coupling reactions utilizing C - H and X - H as nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Recent Advances in Iodine-Mediated Radical Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Iodine catalyzed oxidation of alcohols and aldehydes to carboxylic acids in water: a metal-free route to the synthesis of furandicarboxylic acid and terephthalic acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. The kinetic study of oxidation of iodine by hydrogen peroxide [inis.iaea.org]

- 14. I2-Mediated Oxidative C-O Bond Formation for the Synthesis of 1,3,4-Oxadiazoles from Aldehydes and Hydrazides [organic-chemistry.org]

The Dawn of a New Oxidizing Era: A Technical Guide to the Discovery and History of Hypervalent Iodine Reagents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal discoveries and historical development of hypervalent iodine reagents, a class of compounds that has revolutionized modern organic synthesis. From their early, serendipitous discoveries in the late 19th century to their current status as indispensable tools in academic and industrial laboratories, we trace the evolution of these powerful oxidizing agents. This document provides a historical narrative, detailed experimental protocols for the synthesis of foundational reagents, and a quantitative overview of their key properties, offering a comprehensive resource for both seasoned researchers and newcomers to the field.

A Century of Innovation: From Curiosity to Cornerstone of Synthesis

The story of hypervalent iodine chemistry begins in the late 1800s, long before the term "hypervalent" was even coined. The first foray into this intriguing class of compounds was by the German chemist Conrad Willgerodt. In 1886, he reported the synthesis of the first stable, polyvalent organic iodine compound, (dichloroiodo)benzene, by passing chlorine gas through a solution of iodobenzene (B50100).[1] This discovery, while groundbreaking, remained a chemical curiosity for some time.

The field saw further expansion in the 1890s with a series of pivotal discoveries. In 1892, Willgerodt also synthesized (diacetoxyiodo)benzene (B116549).[2] This was closely followed by the preparation of iodosylbenzene and iodylbenzene. A particularly significant milestone was the synthesis of 2-iodoxybenzoic acid (IBX) in 1893 by Hartmann and Meyer.[3] Just a year later, in 1894, the same duo reported the first examples of diaryliodonium salts.[4][5]

Despite these early discoveries, the synthetic potential of hypervalent iodine reagents remained largely untapped for many decades. A resurgence of interest began in the latter half of the 20th century, fueled by a deeper understanding of their reactivity and the development of new, more versatile reagents. A pivotal moment came in 1983 when Daniel Dess and James Cullen Martin developed the now-famous Dess-Martin periodinane (DMP), a highly selective and mild oxidant for alcohols, derived from IBX.[6] The introduction of DMP marked a turning point, showcasing the practical utility of hypervalent iodine reagents in complex organic synthesis and leading to an explosion of research in the field.

The term "hypervalent," used to describe molecules with a central atom formally bearing more than an octet of valence electrons, was introduced by Jeremy I. Musher in 1969, providing a theoretical framework to understand the bonding in these unusual compounds.

The following diagram illustrates the key milestones in the discovery of hypervalent iodine reagents.

Caption: A timeline highlighting the foundational discoveries in hypervalent iodine chemistry.

Classification of Hypervalent Iodine Reagents

Hypervalent iodine compounds are typically classified based on the oxidation state of the iodine atom, which is most commonly +3 (I(III) or λ³-iodanes) or +5 (I(V) or λ⁵-iodanes).

The following diagram illustrates the classification of common hypervalent iodine reagents.

Caption: Classification of common hypervalent iodine reagents based on the iodine oxidation state.

Quantitative Data of Foundational Hypervalent Iodine Reagents

This table summarizes key quantitative data for the foundational hypervalent iodine reagents, providing a quick reference for their physical properties and synthesis yields as reported in reliable literature, such as Organic Syntheses.

| Reagent | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance | Typical Yield (%) |

| (Dichloroiodo)benzene | C₆H₅Cl₂I | 274.91 | 115-120 (decomposes) | Yellow crystalline solid | 87-94 |

| (Diacetoxyiodo)benzene | C₁₀H₁₁IO₄ | 322.10 | 163-166 | White crystalline solid | 83-91 |

| Iodosylbenzene | C₆H₅IO | 220.01 | ~210 (explodes) | Amorphous white solid | 85-93 |

| Iodylbenzene | C₆H₅IO₂ | 236.01 | 236-237 (explodes) | White crystalline solid | 87-92 |

| 2-Iodoxybenzoic Acid (IBX) | C₇H₅IO₄ | 280.02 | >200 (decomposes) | White crystalline solid | ~80 |

| Dess-Martin Periodinane (DMP) | C₁₃H₁₃IO₈ | 424.14 | 130-133 | White crystalline powder | >90 (improved method) |

Detailed Experimental Protocols for Key Reagents

The following sections provide detailed, step-by-step protocols for the synthesis of key hypervalent iodine reagents, based on established and reliable procedures.

Synthesis of (Dichloroiodo)benzene

This procedure is adapted from Organic Syntheses, based on the original work of Willgerodt.[1]

Reaction: C₆H₅I + Cl₂ → C₆H₅ICl₂

Materials:

-

Iodobenzene (0.5 mole)

-

Dry chloroform (B151607) (150 mL)

-

Dry chlorine gas

Procedure:

-

In a 1-L three-necked flask, protected from light and equipped with a mechanical stirrer, a gas inlet tube, and an exit tube with a calcium chloride drying tube, dissolve iodobenzene in dry chloroform.

-

Cool the flask in an ice-salt mixture.

-

Introduce a rapid stream of dry chlorine gas into the solution.

-

Continue the chlorine addition for approximately 3 hours, or until the solution is saturated.

-

The product, a yellow crystalline solid, will precipitate.

-

Collect the solid by suction filtration.

-

Wash the crystals sparingly with cold chloroform.

-

Dry the product in the air on filter paper.

Yield: 87-94%

Synthesis of (Diacetoxyiodo)benzene

This modern and efficient procedure is adapted from Organic Syntheses.

Reaction: C₆H₅I + CH₃CO₃H + CH₃COOH → C₆H₅I(OCOCH₃)₂ + H₂O

Materials:

-

Iodobenzene (0.10 mole)

-

40% Peracetic acid (0.24 mole)

-

Water

Procedure:

-

In a 200-mL beaker equipped with a magnetic stirrer, place the iodobenzene.

-

Immerse the beaker in a water bath maintained at 30°C.

-

Add the 40% peracetic acid dropwise to the stirred iodobenzene over a period of 30-40 minutes.

-

Continue stirring for another 20 minutes at 30°C. A homogeneous yellow solution will form, and crystallization may begin.

-

Collect the crystalline diacetate on a Büchner funnel and wash with three portions of cold water.

-

Dry the product in a vacuum desiccator.

Yield: 83-91% Melting Point: 158-159°C (with decomposition)

Synthesis of Iodosylbenzene

This procedure, adapted from Organic Syntheses, describes the hydrolysis of (diacetoxyiodo)benzene.[1]

Reaction: C₆H₅I(OCOCH₃)₂ + 2NaOH → C₆H₅IO + 2CH₃COONa + H₂O

Materials:

-

(Diacetoxyiodo)benzene (0.10 mole)

-

3N Sodium hydroxide (B78521) solution (150 mL)

-

Water

-

Chloroform

Procedure:

-

Place finely ground (diacetoxyiodo)benzene in a 250-mL beaker.

-

Add the 3N sodium hydroxide solution over a 5-minute period with vigorous stirring.

-

Triturate the lumps of solid that form with a stirring rod for 15 minutes.

-

Let the reaction mixture stand for an additional 45 minutes.

-

Add 100 mL of water, stir vigorously, and collect the crude solid on a Büchner funnel.

-

Return the wet solid to the beaker and triturate with 200 mL of water.

-

Collect the solid again by suction filtration and wash with 200 mL of water.

-

For final purification, triturate the dried solid in 75 mL of chloroform.

-

Collect the purified iodosylbenzene by filtration and air-dry.

Yield: 85-93% Melting Point: ~210°C (explodes)

Synthesis of 2-Iodoxybenzoic Acid (IBX)

This modern, safer procedure utilizes Oxone as the oxidant.

Reaction: 2-IC₆H₄COOH + 2KHSO₅ → 2-IO₂C₆H₄COOH + 2KHSO₄

Materials:

-

2-Iodobenzoic acid

-

Oxone (potassium peroxymonosulfate)

-

Water

Procedure:

-

Dissolve 2-iodobenzoic acid in water in a flask.

-

Add an excess of Oxone to the solution.

-

Warm the solution to approximately 70°C for about 3 hours.

-

The product, IBX, will precipitate as a white crystalline solid.

-

Cool the mixture and collect the solid by filtration.

-

Wash the solid with water and then acetone.

-

Dry the product under vacuum.

Yield: ~80%

Synthesis of Dess-Martin Periodinane (DMP)

This protocol is based on the original work by Dess and Martin, with modifications for improved yield and safety.[6]

Reaction: IBX + Acetic Anhydride/Acetic Acid → DMP

Materials:

-

2-Iodoxybenzoic acid (IBX)

-

Acetic anhydride

-

Acetic acid (or a catalytic amount of p-toluenesulfonic acid for the improved procedure)

Procedure (Improved Ireland and Liu method):

-

Suspend IBX in acetic anhydride.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture (e.g., to 80°C) until the solid dissolves (typically less than 2 hours).

-

Cool the reaction mixture to room temperature and then in an ice bath to allow the product to crystallize.

-

Collect the white, crystalline DMP by filtration.

-

Wash the product with cold diethyl ether.

-

Dry the product under high vacuum.

Yield: >90%

Historical Synthesis of Diphenyliodonium (B167342) Iodide

This procedure is based on the work of Hartmann and Meyer and is provided for historical context.[5] Modern methods are now more common.

Reaction: C₆H₅IO + C₆H₅IO₂ + 2NaOH → (C₆H₅)₂I⁺IO₃⁻ + H₂O + Na⁺ (C₆H₅)₂I⁺IO₃⁻ + KI → (C₆H₅)₂I⁺I⁻ + KIO₃

Materials:

-

Iodosylbenzene (0.1 mole)

-

Iodylbenzene (0.1 mole)

-

1N Sodium hydroxide solution (200 mL)

-

Potassium iodide

Procedure:

-

Gently stir a mixture of iodosylbenzene and iodoxybenzene (B1195256) in 1N sodium hydroxide solution for 24 hours.

-

The resulting brown slurry is thoroughly stirred with 1 L of cold water.

-

After the mixture settles, decant the supernatant solution of diphenyliodonium iodate (B108269) through a filter.

-

Extract the solid residue twice with 500-mL portions of water and decant the extracts through a filter.

-

Add an aqueous solution of potassium iodide to the combined filtrates.

-

The precipitated diphenyliodonium iodide is collected by filtration, washed with water, and can be recrystallized from hot water.

This guide provides a foundational understanding of the discovery and history of hypervalent iodine reagents, equipping researchers with the historical context, key data, and practical synthetic methods for these invaluable chemical tools. As the field continues to evolve, the principles established by these pioneering discoveries remain central to the ongoing development of novel and more powerful reagents for organic synthesis.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. diva-portal.org [diva-portal.org]

- 4. A Mild and General One-Pot Synthesis of Densely Functionalized Diaryliodonium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Electronic Structure of Iodine(III) and Iodine(V) Compounds

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Hypervalent iodine compounds, those in which the iodine atom formally possesses more than eight electrons in its valence shell, have become indispensable reagents in modern organic synthesis. Their utility, ranging from mild oxidation to complex group transfers, is fundamentally governed by their unique electronic structure. This guide provides a detailed examination of the electronic properties of iodine(III) (λ³-iodane) and iodine(V) (λ⁵-iodane) compounds. It covers the core principles of hypervalent bonding, molecular geometry, and the experimental and computational methods used for their characterization, offering a foundational understanding for professionals in chemical research and pharmaceutical development.

Introduction to Hypervalent Iodine

Iodine, the heaviest non-radioactive halogen, can exist in stable organic compounds with formal oxidation states of +3 and +5.[1] These species are termed "hypervalent," a concept that describes main group elements with more than an octet of electrons in their valence shell.[2] The nomenclature λ³-iodane and λ⁵-iodane is used to denote iodine(III) and iodine(V) compounds, respectively, reflecting the non-standard bonding (λ) at the iodine center.[1][3]

The reactivity of these compounds, which often mimics that of transition metals, involves processes like ligand exchange and reductive elimination.[4][5] This behavior stems from a unique bonding arrangement known as the three-center-four-electron (3c-4e) bond, which is longer, weaker, and more polarized than a standard covalent bond.[2][4]

The Electronic Structure of Iodine(III) Compounds

Bonding and Geometry

Iodine(III) compounds, or λ³-iodanes, feature a central iodine atom with a formal decet of valence electrons.[1] Their structure is best described by Valence Shell Electron Pair Repulsion (VSEPR) theory as a trigonal bipyramidal electron-pair geometry.[3] The molecule itself typically adopts a T-shaped molecular geometry, with two lone pairs and a carbon-based ligand (e.g., a phenyl group) in the equatorial positions, and the two most electronegative ligands in the apical positions.[5][6]

The key to understanding the bonding in λ³-iodanes is the three-center-four-electron (3c-4e) bond . This model, first proposed by Pimentel and Rundle, describes a linear L-I-L arrangement where a single p-orbital from the iodine atom overlaps with orbitals from the two apical ligands.[7] This interaction creates three molecular orbitals: one bonding, one non-bonding, and one anti-bonding. The four electrons (two from iodine, one from each ligand) fill the bonding and non-bonding orbitals, resulting in a net bond order of 0.5 for each I-L interaction.[7] This bond is significantly polarized, with negative charge concentrated on the electronegative ligands and a partial positive charge on the central iodine atom.[2][6]

Figure 1: Conceptual model of the 3-center-4-electron (3c-4e) bond in a λ³-iodane.

Quantitative Data and Representative Compounds

(Diacetoxyiodo)benzene, or Phenyliodine(III) diacetate (PIDA), is a prototypical λ³-iodane. Its structure has been confirmed by X-ray crystallography, revealing the expected T-shaped geometry.

| Compound | Parameter | Value | Reference |

| Phenyliodine(III) diacetate (PIDA) | I-C (phenyl) bond length | ~2.1 Å | [8] (implied) |

| I-O (acetate) bond length | ~2.15 Å | [8] (implied) | |

| O-I-O bond angle | ~170-175° | [5] (implied) | |

| C-I-O bond angle | ~85-90° | [5] (implied) |

Note: Exact crystallographic values can vary slightly depending on the crystal packing and specific publication. The values provided are representative.

The Electronic Structure of Iodine(V) Compounds

Bonding and Geometry

Iodine(V) compounds, or λ⁵-iodanes, contain an iodine atom with a formal dodecet (12) of valence electrons.[9] The typical geometry is square pyramidal. This can be conceptualized as containing two orthogonal, hypervalent 3c-4e bonds to accommodate four of the ligands, plus a normal 2-center-2-electron (2c-2e) covalent bond.[4] The remaining lone pair of electrons on the iodine atom occupies the final apical position, opposite the 2c-2e bond.

Quantitative Data and Representative Compounds

The Dess-Martin Periodinane (DMP) is one of the most widely used λ⁵-iodane oxidizing agents.[10][11] Its structure has been definitively characterized by X-ray crystallography.[12][13] DMP is derived from 2-iodoxybenzoic acid (IBX) and is noted for its high solubility in common organic solvents and mild reaction conditions.[10][11]

| Compound | Parameter | Value (Å or °) | Reference |

| Dess-Martin Periodinane (DMP) | I-O (acetoxy) bond lengths | 2.066, 2.067, 2.114 | [12][13] |

| I-O (ring) bond length | 2.089 | [12][13] | |

| I-C (ring) bond length | 2.103 | [12][13] | |

| O-I-C (ring) bond angle | 79.66 | [12][13] |

The structure reveals covalent η-1 binding of the three acetoxy groups and the iodoxolone ring.[12][13] In the solid state, DMP forms a coordination polymer through intermolecular halogen and hydrogen bonds.[12]

Experimental Protocols for Structural Elucidation

Single-Crystal X-ray Crystallography

This is the definitive method for determining the three-dimensional structure of hypervalent iodine compounds.[14][15][16]

General Protocol:

-

Crystal Growth: High-quality single crystals (typically >0.1 mm) are grown from a supersaturated solution of the purified compound.[17] This is often the most challenging step and may involve techniques like slow evaporation, vapor diffusion, or cooling.

-

Mounting: A suitable crystal is mounted on a goniometer, which allows for precise orientation within the X-ray beam.[17]

-

Data Collection: The crystal is illuminated with a monochromatic X-ray beam. As the crystal is rotated, a diffraction pattern of regularly spaced spots (reflections) is produced and recorded by a detector.[16][17]

-

Structure Solution and Refinement: The angles and intensities of the diffracted X-rays are processed.[16] The pattern of the spots reveals the crystal's unit cell dimensions and symmetry. The intensities are used to calculate a map of electron density, from which the positions of the atoms can be determined and refined to generate the final molecular structure.[16]

Synthesis of Dess-Martin Periodinane (DMP)

The synthesis of DMP is a well-established two-step procedure that highlights the transition from I(I) to I(V).[10][18]

Figure 2: Simplified workflow for the synthesis of Dess-Martin Periodinane (DMP).

Protocol Summary:

-

Oxidation: 2-Iodobenzoic acid is oxidized to 2-iodoxybenzoic acid (IBX), an intermediate iodine(V) species. A common oxidizing agent for this step is Oxone® (2KHSO₅·KHSO₄·K₂SO₄) or potassium bromate (B103136) (KBrO₃) in aqueous sulfuric acid.[10][18] The reaction mixture is typically heated, then cooled to precipitate the solid IBX product, which is collected by filtration.[18]

-

Acetylation: The dried IBX is then heated in acetic anhydride with a catalytic amount of an acid, such as p-toluenesulfonic acid (p-TsOH).[10][19] This step converts the hydroxyl groups of IBX to the acetate (B1210297) esters of DMP. The product is then isolated, often by cooling and filtration.[19]

Applications in Drug Development

The electrophilic nature of the iodine center, a direct consequence of the polarized hypervalent bond, makes these reagents powerful tools in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[11]

-

Oxidations: DMP is favored for the mild oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. Its high chemoselectivity allows it to be used on sensitive, multifunctional substrates without affecting moieties like furan (B31954) rings, sulfides, or vinyl ethers.[11] This is critical in multi-step syntheses where protecting groups must remain intact.

-

Group Transfer: Iodine(III) reagents, particularly diaryliodonium salts, are used for electrophilic arylation, vinylation, and alkynylation reactions, enabling the formation of key carbon-carbon and carbon-heteroatom bonds found in many drug scaffolds.[6]

Figure 3: Logical pathway for the Dess-Martin oxidation of an alcohol.

Conclusion

The electronic structures of iodine(III) and iodine(V) compounds are defined by the presence of hypervalent, three-center-four-electron bonds. This bonding model successfully explains their characteristic T-shaped (for λ³-iodanes) and square pyramidal (for λ⁵-iodanes) geometries, as well as their highly electrophilic nature. A thorough understanding of these fundamental principles, supported by quantitative data from experimental methods like X-ray crystallography, is crucial for leveraging the full synthetic potential of these versatile reagents in research and drug development.

References

- 1. Hypervalent organoiodine compounds - Wikipedia [en.wikipedia.org]

- 2. chemistry.illinois.edu [chemistry.illinois.edu]

- 3. Chemistry of Polyvalent Iodine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. download.e-bookshelf.de [download.e-bookshelf.de]

- 5. pubs.acs.org [pubs.acs.org]

- 6. su.diva-portal.org [su.diva-portal.org]

- 7. Three-center four-electron bond - Wikipedia [en.wikipedia.org]

- 8. (Diacetoxyiodo)benzene - Wikipedia [en.wikipedia.org]

- 9. macmillan.princeton.edu [macmillan.princeton.edu]

- 10. The Crystal Structure of the Dess–Martin Periodinane | Technology Networks [technologynetworks.com]

- 11. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 12. BJOC - The crystal structure of the Dess–Martin periodinane [beilstein-journals.org]

- 13. The crystal structure of the Dess–Martin periodinane - PMC [pmc.ncbi.nlm.nih.gov]

- 14. excillum.com [excillum.com]

- 15. eas.org [eas.org]

- 16. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 17. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 18. Organic Syntheses Procedure [orgsyn.org]